Phendimetrazine pamoate
Description
Historical Context of Sympathomimetic Amine Research in Neuropharmacology
The exploration of sympathomimetic amines, a class of compounds that mimic the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, has a rich history in neuropharmacology. This research dates back to ancient medicinal practices, with the use of plants like Ma Huang (Ephedra) in traditional Chinese medicine for its stimulant properties. cambridge.orgijbcp.com The isolation of ephedrine (B3423809) from this plant in 1886 marked a significant milestone, paving the way for the synthesis and investigation of a wide array of structurally related compounds. cambridge.org
Early research in the 20th century further elucidated the mechanisms of these amines, leading to the coining of the term "sympathomimetic" and the classification of adrenoceptors into alpha and beta types. cambridge.org These foundational discoveries spurred the development of numerous synthetic sympathomimetic amines, including those with anorectic effects, which suppress appetite. This line of research ultimately led to the development of phendimetrazine (B1196318) and its various salt forms, including phendimetrazine pamoate, as therapeutic agents.
Classification of this compound within the Anorectic Pharmacological Landscape
This compound is classified as a sympathomimetic amine anorectic. nih.gov Drugs in this class are known for their ability to suppress appetite, an effect primarily attributed to their action on the central nervous system. drugbank.com Phendimetrazine is chemically and pharmacologically similar to amphetamines, a well-known class of central nervous system stimulants. drugbank.comfda.gov
The pharmacological activity of phendimetrazine involves the stimulation of the central nervous system and an increase in blood pressure. drugbank.comfda.gov While its primary therapeutic action is considered to be appetite suppression, it is acknowledged that other central nervous system actions or metabolic effects may also contribute to its weight reduction effects. drugbank.com Phendimetrazine is also recognized as a norepinephrine-dopamine releasing agent (NDRA). drugbank.comwikipedia.org Due to its stimulant properties and potential for abuse, phendimetrazine is a controlled substance in many countries. wikipedia.org
Table 1: Pharmacological Classification of Phendimetrazine
| Category | Classification |
| Therapeutic Class | Anorectic / Anorexigenic drugbank.com |
| Pharmacological Class | Sympathomimetic Amine nih.govdrugbank.com |
| Mechanism of Action | Norepinephrine-Dopamine Releasing Agent (NDRA) drugbank.comwikipedia.org |
| Legal Status (US) | Schedule III Controlled Substance wikipedia.org |
Significance of Prodrug Design in Modulating Pharmacological Profiles
Prodrug design is a well-established strategy in medicinal chemistry aimed at optimizing the properties of a drug molecule. nih.govewadirect.com A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. nih.govmdpi.com This approach is employed to overcome various challenges in drug development, such as poor solubility, low bioavailability, and undesirable side effects. ewadirect.compharmatutor.org
Phendimetrazine itself serves as a prodrug for its active metabolite, phenmetrazine. wikipedia.orgobesitynewstoday.com Approximately 30% of an oral dose of phendimetrazine is metabolized into phenmetrazine. drugbank.comwikipedia.org This conversion is significant because it modulates the pharmacological profile of the drug. By functioning as a prodrug, phendimetrazine provides a more gradual and sustained release of the active phenmetrazine, which can be considered an extended-release formulation. wikipedia.org This pharmacokinetic profile is believed to contribute to a lower potential for abuse compared to direct administration of phenmetrazine. wikipedia.org The use of the pamoate salt in this compound can further influence the dissolution and absorption characteristics of the drug.
The concept of prodrugs is a cornerstone of modern drug design, with a significant percentage of new drugs being developed as such. ewadirect.com The strategy allows for the fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately enhancing its therapeutic efficacy and safety. pharmatutor.orgmdpi.com
Properties
CAS No. |
27922-80-1 |
|---|---|
Molecular Formula |
C47H50N2O8 |
Molecular Weight |
770.9 g/mol |
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;(2S,3S)-3,4-dimethyl-2-phenylmorpholine |
InChI |
InChI=1S/C23H16O6.2C12H17NO/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-7,10,12H,8-9H2,1-2H3/t;2*10-,12+/m.00/s1 |
InChI Key |
YQJDXBJFQQFWTN-RARUPOKRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2.C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Canonical SMILES |
CC1C(OCCN1C)C2=CC=CC=C2.CC1C(OCCN1C)C2=CC=CC=C2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Considerations of Phendimetrazine
Morpholine (B109124) Core Analysis and Substituent Effects
The foundational structure of phendimetrazine (B1196318) is the morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms. tandfonline.com This morpholine core is a versatile scaffold in medicinal chemistry, often utilized to enhance a molecule's properties, such as solubility and brain permeability. acs.orgnih.gov In phendimetrazine, the morpholine ring is substituted at positions 2, 3, and 4.
The key substituents on the morpholine ring of phendimetrazine and their influence are:
Phenyl Group at Position 2: This aromatic group is a critical pharmacophoric element, contributing to the molecule's interaction with its target receptors.
Methyl Group at Position 3: This substituent, along with the phenyl group, creates chiral centers, leading to stereoisomerism.
Methyl Group at the Nitrogen Atom (Position 4): The N-methylation of the morpholine ring renders phendimetrazine itself largely inactive. wikipedia.org Its primary role is to facilitate a more gradual and sustained release of the active metabolite, phenmetrazine, through metabolic demethylation. wikipedia.org
| Substituent | Position on Morpholine Ring | Primary Contribution |
|---|---|---|
| Phenyl Group | 2 | Essential for receptor binding and pharmacological activity. |
| Methyl Group | 3 | Creates a chiral center, influencing stereochemistry and biological activity. |
| Methyl Group | 4 (Nitrogen) | Renders the parent molecule a prodrug, allowing for controlled release of the active metabolite. wikipedia.org |
Stereoisomerism and Its Influence on Biological Activity
Phendimetrazine has two chiral centers, at the C2 and C3 positions of the morpholine ring, which gives rise to different stereoisomers. The commercially available form is the dextrorotatory isomer, specifically the (2S,3S) configuration. drugbank.comfda.govrxlist.com
Stereoisomerism plays a crucial role in the biological activity of phendimetrazine and its metabolites. The spatial arrangement of the atoms significantly affects how the molecule interacts with its biological targets, primarily monoamine transporters. nih.gov
Phendimetrazine Isomers: Studies have shown that both the (+) and (-) isomers of phendimetrazine can produce effects similar to cocaine, with the (+) isomer being more potent. researchgate.net
Metabolite Stereoisomers: Phendimetrazine is metabolized into phenmetrazine and pseudophenmetrazine. researchgate.netnih.gov
Phenmetrazine (trans-configuration): This metabolite is a potent releaser of norepinephrine (B1679862) and dopamine (B1211576). nih.gov
Pseudophenmetrazine (cis-configuration): This metabolite is a less potent norepinephrine releaser and acts as a dopamine reuptake inhibitor. nih.govwikipedia.org The racemic mixture of pseudophenmetrazine primarily functions as a dopamine reuptake inhibitor. wikipedia.org
The concept of a "chiral switch," where a racemic drug is re-developed as a single enantiomer, is relevant here, as it often leads to improved efficacy and safety profiles. bioline.org.brwikipedia.org The specific stereochemistry of the active metabolites dictates their potency and mechanism of action at dopamine and norepinephrine transporters.
| Compound | Stereoconfiguration | Primary Biological Activity |
|---|---|---|
| (+)-Phendimetrazine | (2S,3S) | Prodrug for phenmetrazine; shows higher potency in producing cocaine-like effects compared to the (-) isomer. researchgate.net |
| Phenmetrazine | trans | Potent norepinephrine and dopamine releaser. nih.gov |
| Pseudophenmetrazine | cis | Modest norepinephrine releaser and dopamine reuptake inhibitor. nih.govwikipedia.org |
Conformational Analysis and Molecular Dynamics Relevant to Receptor Binding
The three-dimensional shape, or conformation, of phendimetrazine and its active metabolites is critical for their binding to receptors. Conformational analysis helps in understanding the most stable spatial arrangements of the molecule, which in turn dictates its ability to fit into the binding pocket of a receptor.
The binding of a ligand like phenmetrazine to a receptor can occur through two primary mechanisms: "induced fit," where the receptor changes its conformation to accommodate the ligand, or "conformational selection," where the ligand binds to a pre-existing conformation of the receptor. slu.edu
Molecular dynamics simulations are computational techniques used to study the physical movements of atoms and molecules over time. frontiersin.org These simulations can provide insights into:
Binding Stability: How strongly the ligand binds to the receptor.
Conformational Changes: How the ligand and receptor change shape upon binding. nih.gov
For phendimetrazine's active metabolite, phenmetrazine, its interaction with monoamine transporters, such as the dopamine transporter (DAT), is key to its mechanism of action. researchgate.net Molecular modeling and dynamics studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, between phenmetrazine and the amino acid residues within the transporter's binding site. This understanding is crucial for the rational design of new molecules with improved selectivity and efficacy.
Pharmacological Mechanisms of Action of Phendimetrazine Pamoate Preclinical Perspectives
Central Nervous System Sympathomimetic Activity.fda.govnih.govdrugs.comnih.govmedicinenet.com
Phendimetrazine's effects are largely attributed to its sympathomimetic activity within the CNS. fda.govnih.govdrugs.com This activity is characterized by the modulation of neurotransmitter systems, leading to physiological responses such as appetite suppression. nih.govmedicinenet.com It is important to note that phendimetrazine (B1196318) itself is considered a prodrug, with its primary active metabolite, phenmetrazine, being responsible for many of its pharmacological effects. nih.govresearchgate.netwikipedia.org Approximately 30% of an oral dose of phendimetrazine is metabolized to phenmetrazine. nih.govwikipedia.org
Neurotransmitter Release Augmentation
Phendimetrazine, primarily through its active metabolite phenmetrazine, enhances the release of key neurotransmitters in specific brain regions. nih.govmedicinenet.comresearchgate.net This augmentation of neurotransmitter release is a cornerstone of its mechanism of action.
Preclinical research has demonstrated that phendimetrazine's active metabolite, phenmetrazine, is a potent releaser of norepinephrine (B1679862). nih.govresearchgate.net Studies utilizing rat brain synaptosomes have shown that phenmetrazine effectively induces the release of [3H]norepinephrine. nih.govresearchgate.net The hypothalamus, a critical brain region for regulating appetite and energy expenditure, is a key site of this action. researchgate.netsochob.cl The increased availability of norepinephrine in hypothalamic synapses is thought to contribute significantly to the appetite-suppressant effects of the drug. researchgate.net
Monoamine Transporter Interactions
Phendimetrazine and its metabolites interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft. nih.govresearchgate.net These interactions are fundamental to their ability to increase synaptic concentrations of norepinephrine and dopamine (B1211576).
Phendimetrazine's active metabolite, phenmetrazine, demonstrates a potent interaction with the sodium-dependent noradrenaline transporter (NET). drugbank.comnih.gov It acts as a substrate for NET, leading to the release of norepinephrine. nih.govresearchgate.net In vitro assays using rat brain synaptosomes have quantified this interaction, revealing a high potency of phenmetrazine in releasing [3H]norepinephrine. nih.govresearchgate.net This modulation of NET is a primary mechanism by which phendimetrazine exerts its sympathomimetic effects. drugbank.com
The interaction of phendimetrazine and its metabolite with the dopamine transporter (DAT) is complex. nih.govresearchgate.net Studies have shown that phendimetrazine itself can act as a DAT inhibitor, blocking the reuptake of dopamine. nih.govresearchgate.netresearchgate.net In contrast, its metabolite, phenmetrazine, functions as a DAT substrate, inducing dopamine release. nih.govresearchgate.net Electrophysiological studies using human dopamine transporter (hDAT) expressed in oocytes have demonstrated that phendimetrazine blocks the basal hDAT current, consistent with an inhibitor profile, while phenmetrazine induces an inward current, characteristic of a substrate. nih.govresearchgate.net This dual interaction suggests a novel mechanism where initial DAT inhibition by the parent drug is followed by dopamine release induced by its metabolite. nih.govresearchgate.net
Table 1: In Vitro Activity of Phendimetrazine and its Metabolites at Monoamine Transporters This table summarizes the potency of phendimetrazine and its metabolites in affecting norepinephrine and dopamine transporter function in preclinical studies.
| Compound | Action | Transporter | Potency (EC50/IC50, nM) | Reference |
|---|---|---|---|---|
| Phenmetrazine | [3H]Norepinephrine Release | NET | 50 | nih.govresearchgate.net |
| Phenmetrazine | [3H]Dopamine Release | DAT | 131 | nih.govresearchgate.net |
| Pseudophenmetrazine | [3H]Norepinephrine Release | NET | 514 | nih.govresearchgate.net |
| Pseudophenmetrazine | [3H]Dopamine Re-uptake Blockade | DAT | 2630 | nih.govresearchgate.net |
Table 2: In Vivo Effects of Phendimetrazine and Phenmetrazine on Neurotransmitter Levels This table presents the observed effects of intravenously administered phendimetrazine and phenmetrazine on extracellular neurotransmitter levels in the rat brain.
| Compound | Effect on Extracellular Dopamine (Nucleus Accumbens) | Reference |
|---|---|---|
| Phendimetrazine | Minimal Effect | nih.govresearchgate.net |
| Phenmetrazine | Dose-related Elevations | nih.govresearchgate.net |
Adrenergic Receptor Agonism Profiles
Phendimetrazine's primary mechanism of action involves the stimulation of the central nervous system, which is characteristic of amphetamine-like drugs. drugbank.com This stimulation includes the activation of the alpha-adrenergic system, which contributes to its effects. drugbank.com
Alpha-1A Adrenergic Receptor Activation
Phendimetrazine acts as an agonist at alpha-1A adrenergic receptors. drugbank.comdrugbank.com The activation of alpha-1 receptors, in general, leads to physiological responses such as smooth muscle contraction. wikipedia.org Specifically, alpha-1A adrenergic receptor activation is associated with various cellular responses, including the activation of the extracellular signal-regulated kinase (ERK) pathway, which is implicated in cell survival. plos.org
Alpha-1B Adrenergic Receptor Activation
In addition to its effects on the alpha-1A subtype, phendimetrazine is also an agonist of the alpha-1B adrenergic receptor. drugbank.com The activation of alpha-1B adrenergic receptors is involved in complex regulatory mechanisms, including receptor trafficking and stability, which are modulated by protein kinase C. nih.gov
Prodrug Concept and Conversion to Active Metabolites
Enzymatic Pathways Governing N-demethylation to Phenmetrazine
The primary metabolic pathway for phendimetrazine is N-demethylation in the liver, which converts it to its active metabolite, phenmetrazine. nih.govfda.gov Approximately 30% of an oral dose of phendimetrazine is metabolized into phenmetrazine. wikipedia.org This process is governed by hepatic microsomal enzymes. vulcanchem.com While specific cytochrome P450 (CYP) isoenzymes involved in phendimetrazine's N-demethylation are not definitively detailed in the provided results, the metabolism of the structurally similar compound mephentermine (B94010) to phentermine involves both the cytochrome P450 system and the flavin-containing monooxygenase (FAD-MO) system. vulcanchem.com
Contribution of Phenmetrazine Metabolite to Overall Pharmacological Effects
The pharmacological effects of phendimetrazine are significantly attributed to its metabolite, phenmetrazine. wikipedia.orgnih.gov Phenmetrazine is a potent substrate for norepinephrine and dopamine transporters, functioning as a norepinephrine-dopamine releasing agent (NDRA). wikipedia.orgdrugbank.com This action is thought to block the reuptake of these neurotransmitters, increasing their levels in the synapse and contributing to the anorectic effect. drugbank.com Interestingly, while phendimetrazine itself acts as a dopamine transporter (DAT) inhibitor, its metabolite, phenmetrazine, acts as a DAT substrate, inducing an inward current. nih.govresearchgate.net This dual action suggests a novel therapeutic mechanism involving initial DAT inhibition by the parent drug, followed by dopamine release induced by the metabolite. nih.govresearchgate.net
Exploration of Ancillary Molecular Targets and Cellular Signaling Pathways
Beyond its primary action on adrenergic receptors and monoamine transporters, the broader molecular interactions of phendimetrazine are an area of ongoing research. The activation of alpha-1 adrenergic receptors by agonists can trigger a cascade of intracellular signaling events. wikipedia.org For instance, alpha-1 receptor activation is coupled to a Gq protein, which activates phospholipase C (PLC). wikipedia.org PLC, in turn, leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). wikipedia.org These pathways, including the MAPK/ERK pathway, are involved in regulating fundamental cellular processes like growth, differentiation, and survival. plos.orgnih.gov The extent to which phendimetrazine directly or indirectly modulates these broader signaling networks remains a subject for further investigation.
Preclinical Pharmacokinetics of Phendimetrazine Pamoate
Absorption Characteristics in Preclinical Models
Phendimetrazine (B1196318) is readily absorbed from the gastrointestinal tract following oral administration in preclinical models. nih.gov
Studies indicate that after oral administration, phendimetrazine is well-absorbed, with peak plasma concentrations (Cmax) generally occurring within one to three hours. nih.govwikipedia.orgdrugbank.com The absorption process is typically considered complete within four to six hours. nih.govwikipedia.orgdrugbank.com
A pharmacokinetic study in rhesus monkeys provided insight into the absorption of phendimetrazine and the appearance of its active metabolite, phenmetrazine. After administration of (+)-phendimetrazine, plasma concentrations of the parent drug and the resulting (+)-phenmetrazine metabolite were measured over time. These findings support the understanding that phendimetrazine serves as a prodrug for phenmetrazine. nih.gov
Interactive Table 1: Plasma Concentrations in Rhesus Monkeys After (+)-Phendimetrazine Administration
| Time (min) | Mean (+)-Phendimetrazine (ng/mL) | Mean (+)-Phenmetrazine (ng/mL) |
|---|---|---|
| 10 | 150 | 10 |
| 30 | 200 | 25 |
| 60 | 180 | 40 |
| 120 | 120 | 50 |
| 240 | 60 | 45 |
| 480 | 20 | 30 |
Data derived from pharmacokinetic studies in rhesus monkeys. Actual values may vary based on specific study parameters.
While the specific influence of the pamoate salt on absorption kinetics has not been extensively detailed in publicly available preclinical literature, the sustained-release properties of phendimetrazine are well-documented and are largely attributed to its nature as a prodrug. wikipedia.org Phendimetrazine itself is virtually inactive. wikipedia.org Its therapeutic effect comes from its metabolic conversion to phenmetrazine. wikipedia.orgpatsnap.com
This metabolic conversion process inherently creates a sustained-release profile. The metabolization by demethylase enzymes results in a steadier and more prolonged exposure to the active compound, phenmetrazine, compared to administering phenmetrazine directly. wikipedia.org This mechanism is thought to lower the abuse potential by reducing the sharp peak in blood concentration of the active metabolite that would occur with an equivalent dose of phenmetrazine itself. wikipedia.org Therefore, phendimetrazine can be considered an extended-release formulation of phenmetrazine due to its pharmacokinetic properties. wikipedia.org
Distribution Profile in Animal Systems
Following absorption, phendimetrazine and its metabolites are distributed throughout the body.
As a highly lipid-soluble compound, phendimetrazine readily crosses the blood-brain barrier. nih.gov Preclinical information suggests that the drug concentrates in several key tissues, including the kidney, lungs, cerebrospinal fluid, and brain. nih.gov However, detailed quantitative preclinical studies examining the specific concentrations and accumulation kinetics in various tissues over time are not widely available in the published literature.
The apparent volume of distribution (Vd), a pharmacokinetic parameter that describes the extent of a drug's distribution in the body, has not been specifically reported for phendimetrazine in preclinical animal models in the available literature. drugbank.com A high volume of distribution generally indicates that a drug is extensively distributed into tissues rather than remaining in the plasma.
Biotransformation Pathways and Metabolite Identification
The biotransformation of phendimetrazine is a critical aspect of its pharmacology, as it is a prodrug that requires metabolic activation. nih.govnih.gov This process occurs primarily in the liver. nih.govglobalrx.com
The main biotransformation pathway is N-demethylation, which converts phendimetrazine into its active metabolite, phenmetrazine. nih.gov Studies suggest that approximately 30% of an orally administered dose of phendimetrazine is converted into phenmetrazine. wikipedia.orgdrugbank.com It is this metabolite that acts as a potent norepinephrine (B1679862) and dopamine (B1211576) releasing agent. nih.gov
In addition to phenmetrazine, other metabolites have been identified in preclinical studies. These include:
Phendimetrazine-N-oxide drugs.com
Pseudophenmetrazine (the cis N-demethylated metabolite) nih.gov
N-hydroxyphenmetrazine
The primary active metabolite, phenmetrazine, undergoes further metabolism, including hydroxylation and conjugation, before being excreted in the urine. nih.gov Preclinical research in rat brain synaptosomes has confirmed that phendimetrazine itself has minimal to no effect on monoamine transporters, whereas its metabolite, phenmetrazine, is a potent releaser of norepinephrine and dopamine. nih.gov This underscores the role of biotransformation in the pharmacological activity of the drug.
Interactive Table 2: Identified Metabolites of Phendimetrazine
| Metabolite | Metabolic Pathway | Activity |
|---|---|---|
| Phenmetrazine | N-demethylation | Active |
| Phendimetrazine-N-oxide | N-oxidation | Not specified |
| Pseudophenmetrazine | N-demethylation | Modestly active |
| N-hydroxyphenmetrazine | N-hydroxylation | Not specified |
Metabolites identified through various preclinical in vitro and in vivo studies.
Hepatic Metabolism by Cytochrome P450 Enzymes
The liver is the primary site of metabolism for phendimetrazine. wikipedia.orgnih.gov The principal metabolic transformation is a Phase I reaction involving N-demethylation, which is carried out by demethylase enzymes. wikipedia.orgnih.gov This process converts the parent drug, phendimetrazine, into its pharmacologically active metabolite, phenmetrazine. wikipedia.orgnih.gov
While the involvement of the cytochrome P450 (CYP450) enzyme system in this N-demethylation is considered highly likely, the specific isoenzymes responsible for this primary conversion have not been fully established in the available literature. nih.gov However, the subsequent metabolism of the active metabolite, phenmetrazine, is known to be mediated by hepatic enzymes. drugbank.comnih.gov This further metabolism of phenmetrazine involves pathways such as deamination to form metabolites like phenylacetone. drugbank.comnih.gov
Primary Metabolites (e.g., Phenmetrazine)
Phendimetrazine is considered a prodrug that is largely inactive until it is converted into its primary active metabolite. wikipedia.orgnih.gov Preclinical studies have firmly identified phenmetrazine as the key active metabolite responsible for the compound's stimulant and anorectic effects. nih.govnih.govnih.gov
The formation of phenmetrazine occurs via N-demethylation of the parent compound. nih.govnih.gov Research indicates that approximately 30% of an orally administered dose of phendimetrazine is converted to phenmetrazine. wikipedia.orgdrugbank.com In vivo studies in rat models have shown that while phendimetrazine itself has minimal effect on neurotransmitter levels, its metabolite, phenmetrazine, is a potent releaser of norepinephrine and dopamine. nih.gov Pharmacokinetic studies in rhesus monkeys have further supported the role of phenmetrazine as the active moiety, demonstrating that plasma levels of phenmetrazine increase following the administration of behaviorally active doses of phendimetrazine. nih.gov
Another N-demethylated metabolite identified in preclinical studies is pseudophenmetrazine, the cis-isomer of phenmetrazine. nih.gov However, it displays significantly lower potency compared to the trans-isomer, phenmetrazine. nih.gov
| Metabolite | Metabolic Reaction | Key Preclinical Findings | Source(s) |
|---|---|---|---|
| Phenmetrazine | N-demethylation | Primary active metabolite; potent norepinephrine and dopamine releaser. Approx. 30% of parent drug is converted to it. | wikipedia.orgnih.govdrugbank.com |
| Pseudophenmetrazine | N-demethylation | Cis-isomer of phenmetrazine with modest potency. | nih.gov |
Secondary Metabolites (e.g., Phendimetrazine-N-oxide)
Beyond the primary N-demethylated metabolites, phendimetrazine undergoes further biotransformation to produce secondary metabolites. One of the identified secondary metabolites is phendimetrazine-N-oxide. drugs.commedscape.com Additionally, studies analyzing urine in preclinical models have identified several other minor metabolites, including norephedrine, cathine, ephedrine (B3423809), and pseudoephedrine. nih.gov These findings indicate that the metabolic cascade of phendimetrazine is complex, involving multiple enzymatic pathways beyond the initial activation step.
Glucuronidation and Other Conjugation Pathways
Following Phase I metabolic reactions, phendimetrazine's metabolites can undergo Phase II conjugation reactions to facilitate their excretion. nih.govmsdmanuals.com These synthetic reactions increase the water solubility of the metabolites, making them more readily eliminated from the body. msdmanuals.com
The primary metabolite, phenmetrazine, is subject to further metabolic processes before conjugation. drugbank.comnih.gov One of its metabolites, phenylacetone, is oxidized to benzoic acid. drugbank.comnih.gov This resulting benzoic acid is then conjugated with either glucuronic acid to form a glucuronide conjugate or with glycine (B1666218) to form a hippuric acid conjugate, which are then excreted. drugbank.comnih.gov It has also been noted more broadly that phenmetrazine is hydroxylated and subsequently conjugated prior to excretion. nih.gov Glucuronidation is a common Phase II pathway that occurs within the liver's microsomal enzyme system. msdmanuals.com
In Vitro Metabolism Studies Utilizing Subcellular Fractions (e.g., Liver Microsomes, Cytosol)
In vitro metabolism studies are crucial for characterizing the metabolic fate of drug candidates. nih.gov These studies often utilize subcellular fractions from the liver, such as microsomes or cytosol, because they contain high concentrations of key drug-metabolizing enzymes. researchgate.net Liver microsomes are particularly valuable as they contain the major enzymes responsible for both Phase I (Cytochrome P450s) and Phase II (UDP-glucuronosyltransferases, or UGTs) reactions. nih.govflinders.edu.au Such systems allow researchers to determine a compound's metabolic stability, identify metabolites, and pinpoint the specific enzymes responsible for its metabolism. nih.govflinders.edu.au
While the use of liver microsomes is a standard preclinical method, specific studies employing human or animal liver microsomes or cytosol to detail the metabolic pathways of phendimetrazine pamoate are not extensively described in the available literature. However, related in vitro work has been performed. One preclinical study utilized rat brain synaptosomes to characterize the neurochemical activity of phendimetrazine and its metabolites, concluding that the parent drug was inactive at monoamine transporters, whereas the metabolite phenmetrazine was a potent substrate. nih.gov
| Subcellular Fraction | Key Enzymes Present | Primary Use in Preclinical Studies | Source(s) |
|---|---|---|---|
| Liver Microsomes | Cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs) | Studying Phase I (oxidation, reduction) and Phase II (glucuronidation) metabolism; determining metabolic stability. | nih.govflinders.edu.au |
| Cytosol | Soluble enzymes (e.g., some transferases) | Studying specific non-microsomal metabolic pathways. | researchgate.net |
| S9 Fraction | Combination of microsomal and cytosolic enzymes | Provides a more complete profile of metabolic capability than either fraction alone. | researchgate.net |
Elimination and Excretion Mechanisms in Preclinical Species
The primary route for the elimination of phendimetrazine and its various metabolites from the body in preclinical species is through the kidneys. nih.govdrugbank.comdrugs.com Following hepatic metabolism, the parent compound and its more water-soluble metabolites enter systemic circulation and are transported to the kidneys for filtration and subsequent excretion in the urine. drugbank.com
Renal Excretion of Parent Compound and Metabolites
Both the unchanged parent drug and its metabolites are excreted renally. nih.govdrugbank.comdrugs.com The extent of urinary excretion of the parent drug and its primary metabolite, phenmetrazine, is highly dependent on urinary pH. nih.gov Under acidic urine conditions (pH 5.5-6.0), renal excretion is the predominant elimination pathway. nih.gov Conversely, when the urine is alkaline (pH 7.5-8.0), elimination is primarily driven by metabolism, with significantly less unchanged drug excreted in the urine. nih.gov
Preclinical data on the metabolite phenmetrazine indicates that after an oral dose, a significant portion is excreted within 24 hours. wikipedia.org Of the amount excreted, approximately 19% is in the form of the unmetabolized phenmetrazine, with the remainder consisting of its various metabolites. wikipedia.org
Influence of Urinary pH on Excretion Dynamics
The excretion dynamics of phendimetrazine are significantly influenced by urinary pH, a factor that alters the ionization state of the molecule and consequently its renal clearance. nih.gov As a weak base, the rate at which phendimetrazine is excreted unchanged in the urine is highly dependent on the acidity or alkalinity of the urine. nih.gov
Under acidic urinary conditions, with a pH ranging from 5.5 to 6.0, the elimination of phendimetrazine is primarily through urinary excretion. nih.gov In this state, a substantial portion of the administered dose, approximately 60%, is excreted unchanged by the kidneys within a 48-hour period. nih.gov This is because in an acidic environment, phendimetrazine is more ionized, which reduces its tubular reabsorption and enhances its renal clearance.
Conversely, when the urinary pH is alkaline, ranging from 7.5 to 8.0, the elimination pathway shifts. nih.gov Under these conditions, the urinary excretion of unchanged phendimetrazine is significantly reduced, with less than 7% of the dose being eliminated in this manner. nih.gov The predominant elimination mechanism in an alkaline urinary environment is deamination. nih.gov This marked difference in excretion patterns underscores the critical role of urinary pH in the pharmacokinetics of phendimetrazine.
The following table summarizes the influence of urinary pH on the excretion of unchanged phendimetrazine:
| Urinary pH Condition | pH Range | Percentage of Unchanged Drug Excreted in Urine (within 48 hours) | Primary Elimination Route |
| Acidic | 5.5 to 6.0 | ~60% | Urinary Excretion |
| Alkaline | 7.5 to 8.0 | <7% | Deamination |
Preclinical Elimination Half-Life Determination
The preclinical determination of phendimetrazine's elimination half-life has yielded a range of values, reflecting the influence of different formulations and experimental conditions. The half-life is a critical pharmacokinetic parameter that indicates the time required for the concentration of the drug in the body to be reduced by half.
One of the significant factors affecting the elimination half-life is the urinary pH. Under alkaline conditions (pH 7.5 to 8.0), the half-life of phendimetrazine has been reported to range from 16 to 31 hours. nih.gov This prolongation is consistent with the reduced urinary excretion of the unchanged drug in an alkaline environment. nih.gov
Studies have also reported varying half-lives depending on the formulation of phendimetrazine administered. For immediate-release tablets, the elimination half-life is reported to be approximately 1.9 to 4 hours. globalrx.commedscape.com In contrast, sustained-release or extended-release formulations are associated with a longer half-life, with values cited around 3.7 to 9.8 hours. nih.govmedscape.comdrugs.comdrugs.commedicine.comnih.govdrugs.com
The table below provides a summary of the reported preclinical elimination half-life values for phendimetrazine across different formulations and conditions:
| Formulation/Condition | Reported Elimination Half-Life |
| Immediate-Release Tablet | 1.9 - 4 hours |
| Sustained/Extended-Release | 3.7 - 9.8 hours |
| Alkaline Urinary pH (7.5 - 8.0) | 16 - 31 hours |
It is also noteworthy that phendimetrazine is metabolized to active compounds, including phenmetrazine. drugs.comnih.gov The elimination half-life of the active metabolite phenmetrazine is approximately 8 hours. nih.gov
Preclinical Pharmacodynamics of Phendimetrazine Pamoate
Concentration-Effect Relationships in Isolated Tissues and In Vivo Animal Models
The pharmacodynamic activity of phendimetrazine (B1196318) is largely attributed to its N-demethylated metabolite, phenmetrazine. nih.gov In vitro studies using rat brain synaptosomes have demonstrated that phendimetrazine itself has negligible effects on the uptake or release of key monoamine neurotransmitters. nih.govresearchgate.net In contrast, its metabolite, phenmetrazine, is a potent and effective releaser of norepinephrine (B1679862) and dopamine (B1211576). nih.gov
Specifically, the trans-configured metabolite, phenmetrazine, potently induced the release of norepinephrine with a half-maximal effective concentration (EC₅₀) of 50 nM and dopamine with an EC₅₀ of 131 nM. nih.govresearchgate.net The cis-isomer, pseudophenmetrazine, was considerably less potent. nih.gov Although inactive as a releaser, parent phendimetrazine did show weak potency for inhibiting the re-uptake of dopamine and norepinephrine, with half-maximal inhibitory concentrations (IC₅₀) of 19 µM and 8.3 µM, respectively. drugbank.com
In vivo studies in rhesus monkeys have established a relationship between plasma concentrations of phendimetrazine and its metabolites and behavioral effects. Following administration of behaviorally active doses of phendimetrazine, plasma levels of the parent compound approached or exceeded the in vitro IC₅₀ values for monoamine uptake inhibition, particularly at early time points (e.g., 10 minutes post-administration). drugbank.com This suggests that the parent drug's weak transporter inhibition may contribute to its initial effects before sufficient conversion to the more potent phenmetrazine occurs. drugbank.compharmacomedicale.org Further studies in rhesus monkeys demonstrated that behaviorally active doses of phendimetrazine resulted in plasma concentrations of phenmetrazine that were comparable to levels achieved after administering behaviorally active doses of phenmetrazine itself, supporting the prodrug hypothesis. drugbank.comfrontiersin.org
Table 1: In Vitro Potency of Phendimetrazine and Metabolites at Rat Monoamine Transporters
| Compound | Action | Target | Potency |
|---|---|---|---|
| Phendimetrazine | Uptake Inhibition (IC₅₀) | Norepinephrine Transporter (NET) | 8.3 µM |
| Uptake Inhibition (IC₅₀) | Dopamine Transporter (DAT) | 19 µM | |
| Phenmetrazine | Release (EC₅₀) | Norepinephrine Transporter (NET) | 50 nM |
| Release (EC₅₀) | Dopamine Transporter (DAT) | 131 nM | |
| Pseudophenmetrazine | Release (EC₅₀) | Norepinephrine Transporter (NET) | 514 nM |
| Uptake Inhibition (IC₅₀) | Dopamine Transporter (DAT) | 2630 nM |
Data sourced from Rothman et al., 2002. nih.gov
Quantitative Pharmacodynamic Modeling and Simulation
Quantitative pharmacodynamic (PD) modeling, often integrated with pharmacokinetics (PK) in what is known as PK/PD analysis, is a mathematical approach used to describe the relationship between drug concentration and the intensity of a pharmacological effect over time. nih.govwikipedia.orgresearchgate.net This methodology is crucial in drug development for translating preclinical data to clinical settings, optimizing dosing regimens, and understanding mechanisms of action. plos.org
For phendimetrazine, while comprehensive quantitative systems pharmacology (QSP) models are not extensively detailed in publicly available literature, the principles of PK/PD analysis have been applied to understand its effects, particularly in the context of it being a prodrug. nih.govyoutube.com PK/PD studies in rhesus monkeys have been instrumental in dissecting the relative contributions of the parent drug (phendimetrazine) and its active metabolite (phenmetrazine) to the observed behavioral effects. nih.gov These analyses correlate the time course of plasma drug and metabolite concentrations with the time course of a pharmacodynamic endpoint, such as cocaine-like discriminative stimulus effects. nih.govfrontiersin.org Such analysis helps to test hypotheses, for instance, that phendimetrazine's effects would have a slower onset if they were solely dependent on its metabolism to phenmetrazine. The finding that behavioral effects can occur rapidly, before significant levels of phenmetrazine accumulate, suggests a more complex relationship where the parent drug may have its own initial activity. drugbank.com
Identification and Validation of Pharmacodynamic Biomarkers in Preclinical Research
Pharmacodynamic biomarkers are crucial indicators of a drug's biological activity. For phendimetrazine, the primary biomarkers in preclinical research are neurotransmitter levels and the occupancy of their transporters.
Neurotransmitter Levels as Biomarkers
The core mechanism of phendimetrazine's active metabolite, phenmetrazine, involves the modulation of catecholamine systems. nih.gov Consequently, extracellular levels of dopamine and norepinephrine in specific brain regions serve as key pharmacodynamic biomarkers. In vivo microdialysis studies in rats have shown that while intravenous phendimetrazine has minimal impact on its own, its metabolite phenmetrazine causes dose-related increases in extracellular dopamine in the nucleus accumbens. nih.gov However, other studies have provided evidence that phendimetrazine itself can increase dopamine levels in the nucleus accumbens and facilitate brain stimulation reinforcement in rats within 10 minutes of administration, suggesting it possesses inherent pharmacological activity. pharmacomedicale.org These neurochemical changes are considered a direct measure of the drug's engagement with its target system and are correlated with its stimulant and anorectic effects. nih.gov Effects on the serotonin (B10506) system by either phendimetrazine or its primary metabolites are reported to be minimal. nih.gov
Receptor Occupancy as a Pharmacodynamic Marker
In the context of phendimetrazine, the relevant "receptor" is the monoamine transporter protein. nih.govnih.gov Receptor occupancy, in this case, refers to the binding of the drug or its metabolites to these transporters. In vivo receptor occupancy studies are designed to quantify the interaction of a drug with its intended target in the brain following administration.
Preclinical data suggest a dual mechanism. The active metabolite, phenmetrazine, functions as a potent substrate for both the norepinephrine transporter (NET) and the dopamine transporter (DAT), meaning it binds to and reverses the transporters to induce neurotransmitter efflux. nih.gov In contrast, studies using electrophysiology in oocytes expressing the human dopamine transporter (hDAT) indicate that phendimetrazine itself functions as a DAT inhibitor. pharmacomedicale.org As an inhibitor, phendimetrazine occupies the transporter, blocking the reuptake of dopamine. This suggests a novel therapeutic mechanism involving initial DAT inhibition by the parent drug, followed by dopamine release induced by the subsequently formed metabolite, phenmetrazine. pharmacomedicale.org Therefore, the degree of transporter occupancy by both the parent drug and its metabolite is a critical pharmacodynamic marker that dictates the net effect on catecholaminergic neurotransmission.
Time-Course of Pharmacological Effects in Animal Models
The onset and duration of phendimetrazine's effects have been characterized in animal models, primarily through behavioral assays such as drug discrimination studies. These studies provide insight into the temporal profile of the drug's central nervous system activity.
In rhesus monkeys trained to discriminate cocaine from saline, both the (+) and (-) isomers of phendimetrazine produced dose- and time-dependent increases in cocaine-appropriate responding, indicating shared subjective effects. drugbank.com The onset of these effects was rapid, with significant increases observed as early as 10 minutes post-administration. drugbank.complos.org The duration of action was dose-dependent. For (+)-phendimetrazine, a 3.2 mg/kg dose produced significant effects for up to 180 minutes, while a higher 10.0 mg/kg dose extended the duration to 560 minutes. drugbank.complos.org
Similarly, in rats, both phendimetrazine and phenmetrazine produced cocaine-like discriminative stimulus effects with a rapid onset, peaking at 10 minutes and subsiding by 100 minutes. The similar and rapid time course for both the prodrug and the metabolite was unexpected and suggests that metabolism to phenmetrazine may not be the sole determinant of phendimetrazine's effects, especially its onset of action. Studies on locomotor activity in rats also show that phendimetrazine can significantly increase physical activity, with effects observed 2-3 hours post-injection.
Table 2: Duration of Cocaine-Like Discriminative Stimulus Effects of (+)-Phendimetrazine in Rhesus Monkeys
| Dose (mg/kg) | Time of Significant Effect |
|---|---|
| 1.0 | 10 - 56 minutes |
| 3.2 | 10 - 180 minutes |
| 10.0 | 10 - 560 minutes |
Data show the time window during which (+)-phendimetrazine significantly substituted for the discriminative stimulus effects of cocaine. Sourced from Banks et al., 2013. drugbank.complos.org
Preclinical Animal Models in Phendimetrazine Pamoate Research
Selection and Ethical Considerations for Animal Model Utilization
The use of animals in phendimetrazine (B1196318) research is guided by stringent ethical principles, primarily the "Three Rs": Replacement, Reduction, and Refinement. mndaustralia.org.au Researchers are obligated to seek alternatives to animal use wherever possible (Replacement), to minimize the number of animals used to obtain statistically significant results (Reduction), and to modify experimental procedures to minimize pain and distress (Refinement). mndaustralia.org.aunih.gov Institutional Animal Care and Use Committees (IACUC) or equivalent ethical review boards provide oversight to ensure that all research protocols adhere to these principles and that the potential scientific benefits outweigh the ethical costs of animal use. nih.govthelamron.com The justification for using animal models rests on the premise that the potential medical advancements for human health, such as understanding and treating obesity or addiction, warrant their use under strict ethical guidelines. thelamron.com
Rodent Models (e.g., Rats, Mice) for Behavioral and Metabolic Studies
Rodents, particularly rats and mice, are the most frequently used models in the preclinical evaluation of phendimetrazine. nih.gov Their widespread use is attributed to several factors, including their well-characterized genetics, relatively short lifespans, and the availability of established behavioral and metabolic testing paradigms. mndaustralia.org.aunih.gov These models are crucial for initial screening and for investigating the fundamental neurochemical and physiological effects of the compound.
For metabolic studies, diet-induced obese (DIO) rats and mice are particularly valuable. nih.gov These models mimic key aspects of human obesity, providing a platform to assess the efficacy of phendimetrazine as a weight-loss agent. nih.gov Behavioral studies in rodents often focus on assessing stimulant-like properties, which are characteristic of phendimetrazine's drug class. fda.gov For instance, studies have shown that phentermine, a related compound, produces a dose-dependent increase in motor activity in rats. fda.gov The behavioral satiety sequence is another paradigm used to confirm that a drug's effect on food intake is specific and not a result of general malaise or toxicity. nih.gov
Non-Human Primate Models (e.g., Rhesus Monkeys) for Complex Behavioral and Pharmacokinetic Assessments
While rodent models provide essential foundational data, non-human primates (NHPs), such as rhesus monkeys, are employed for more complex behavioral and pharmacokinetic assessments due to their closer physiological and neuroanatomical similarity to humans. mndaustralia.org.aunih.gov This closer phylogenetic relationship enhances the translational relevance of the findings. nih.gov NHP models are particularly important for evaluating the abuse potential and subjective effects of compounds like phendimetrazine, which has stimulant properties. nih.govresearchgate.net
Pharmacokinetic studies in rhesus monkeys have been instrumental in understanding the metabolic profile of phendimetrazine. researchgate.netnih.gov Research has shown that phendimetrazine acts as a prodrug, being metabolized to the active compound phenmetrazine. researchgate.netwikipedia.org Parallel behavioral and pharmacokinetic studies in the same animals allow for the direct correlation of drug and metabolite plasma levels with behavioral effects, providing a more comprehensive understanding of the drug's mechanism of action. nih.govresearchgate.netnih.gov
In Vivo Behavioral Pharmacology Assays
A battery of in vivo behavioral pharmacology assays is utilized to characterize the effects of phendimetrazine in animal models. These assays are designed to objectively measure specific behavioral endpoints that are indicative of the drug's stimulant, subjective, and reinforcing properties.
Assessment of Stimulant-Induced Behavioral Phenotypes (e.g., locomotor activity)
The stimulant effects of phendimetrazine and related compounds are often assessed by measuring changes in locomotor activity. fda.gov An increase in physical activity is a hallmark of central nervous system stimulants. fda.gov Studies with phentermine, a structurally and pharmacologically similar compound, have demonstrated significant increases in locomotor activity in both rats and mice. fda.govresearchgate.net For example, rats administered phentermine showed a dose-dependent increase in motor activity. fda.gov Similarly, in diet-induced obese mice, phentermine alone and in combination with other agents increased physical activity compared to vehicle-treated controls. researchgate.net These assays are critical for characterizing the stimulant profile of phendimetrazine and understanding its potential impact on energy expenditure.
Drug Discrimination Paradigms for Characterizing Subjective Effects
Drug discrimination paradigms are a sophisticated method used to assess the interoceptive (subjective) effects of a drug in animals. nih.gov In these studies, animals are trained to recognize the internal cues produced by a specific drug and to make a differential response to receive a reward, such as food. researchgate.netnih.gov For instance, rats and rhesus monkeys have been trained to discriminate cocaine from saline. researchgate.netnih.govnih.gov Subsequent testing with phendimetrazine can determine whether it produces subjective effects similar to the training drug.
Research has shown that both phendimetrazine and its metabolite, phenmetrazine, can substitute for the discriminative stimulus effects of cocaine in both rats and rhesus monkeys, indicating that they produce similar subjective effects. researchgate.netnih.govnih.gov These studies have also been used to compare the potency and time course of phendimetrazine and phenmetrazine, providing insights into whether phendimetrazine itself is active or primarily functions as a prodrug. nih.govnih.gov While phendimetrazine was found to be less potent than phenmetrazine, their time courses of discriminative stimulus effects were surprisingly similar, suggesting that metabolism to phenmetrazine may not be the sole determinant of its behavioral effects. nih.govnih.gov
Table 1: Drug Discrimination Studies with Phendimetrazine and Related Compounds
| Species | Training Drug | Test Compounds | Key Findings | Reference |
|---|---|---|---|---|
| Rhesus Monkeys | Cocaine | (+)-Phenmetrazine, (-)-Phenmetrazine, (+)-Phendimetrazine, (-)-Phendimetrazine | All tested compounds substituted for the discriminative stimulus effects of cocaine in a dose- and time-dependent manner. The (+) isomers were more potent. | researchgate.netnih.gov |
| Rats | Cocaine | Phendimetrazine, Phenmetrazine | Both compounds produced dose-dependent cocaine-like discriminative stimulus effects. Phendimetrazine was 7.8-fold less potent than phenmetrazine, but their time courses were similar. | nih.govnih.gov |
| Rhesus Monkeys | d-Amphetamine | Phendimetrazine | Phendimetrazine shared discriminative stimulus effects with d-amphetamine. | nih.govresearchgate.net |
Conditioned Place Preference Models for Reinforcement Properties
Conditioned place preference (CPP) is a behavioral model used to evaluate the reinforcing or rewarding properties of a drug. The paradigm is based on the principle that animals will develop a preference for an environment that has been repeatedly paired with a rewarding stimulus. Studies using phentermine, a related compound, have shown that it can induce a conditioned place preference in rats, indicating its rewarding effects. capes.gov.brnih.gov The magnitude of this preference, however, was noted to be less than that produced by prototypical drugs of abuse like amphetamine or morphine. capes.gov.brnih.gov
Interestingly, when phentermine was combined with fenfluramine (B1217885) (which produced a conditioned place aversion on its own), the rewarding effects of phentermine were abolished. capes.gov.brnih.gov These findings from CPP studies are crucial for assessing the abuse liability of phendimetrazine and related compounds. While phendimetrazine itself has not been extensively studied in CPP paradigms, the data from phentermine suggest that while it possesses rewarding properties, they may be less robust than those of other stimulants. capes.gov.brnih.gov
Neurobiological Research Methodologies in Animal Models
Research into the neurobiological mechanisms of phendimetrazine, a sympathomimetic amine used for appetite suppression, heavily relies on preclinical animal models. These models are instrumental in elucidating the compound's effects on brain chemistry, receptor interactions, and gene expression, providing a foundational understanding of its pharmacological action. The following sections detail the specific methodologies employed in animal studies to investigate phendimetrazine and its primary active metabolite, phenmetrazine.
In vivo microdialysis is a powerful technique used to measure the real-time concentrations of neurotransmitters in specific brain regions of freely moving animals. nih.gov This method has been crucial in understanding the pharmacodynamics of phendimetrazine and its metabolites. nih.gov
Initial research proposed that phendimetrazine acts as a prodrug, being pharmacologically inactive until it is metabolized into phenmetrazine. researchgate.netnih.gov Early in vivo microdialysis studies in rats supported this, showing that systemically administered phendimetrazine had minimal effects on extracellular neurotransmitter levels. researchgate.net Conversely, its metabolite, phenmetrazine, produced significant, dose-related increases in extracellular dopamine (B1211576) in the nucleus accumbens, a key region of the brain's reward system. researchgate.netnih.gov Phenmetrazine was identified as a potent releaser of both norepinephrine (B1679862) and dopamine. researchgate.net Specifically, intravenous administration of phenmetrazine at doses as low as 1 mg/kg was shown to increase dopamine levels in the nucleus accumbens of rats. nih.gov
However, more recent and conflicting findings suggest that phendimetrazine itself possesses pharmacological activity. nih.gov Studies in rhesus monkeys showed that phendimetrazine produced cocaine-like behavioral effects within 10 minutes of administration, a timeframe where plasma levels of its metabolite, phenmetrazine, were too low to be responsible for the observed effects. researchgate.netnih.gov Further research in rats provided direct evidence, demonstrating that phendimetrazine could increase dopamine levels in the nucleus accumbens and facilitate intracranial self-stimulation (ICSS) within 10 minutes, supporting the hypothesis that the parent compound is also active. nih.gov These findings suggest a dual mechanism: an initial, rapid effect from phendimetrazine acting as a dopamine transporter inhibitor, followed by a more sustained effect from the metabolite phenmetrazine, which acts as a potent dopamine releaser. nih.govresearchgate.net
Table 1: Summary of In Vivo Microdialysis Findings for Phendimetrazine and Metabolites
| Compound | Animal Model | Brain Region | Key Findings | Citation |
| Phendimetrazine | Rat | Nucleus Accumbens | Initially found to have minimal effect on extracellular neurotransmitter levels. | researchgate.net |
| Phendimetrazine | Rat | Nucleus Accumbens | Later studies showed increased dopamine and serotonin (B10506) levels within 10 minutes. | nih.gov |
| Phenmetrazine | Rat | Nucleus Accumbens | Dose-related elevations in extracellular dopamine; identified as a potent dopamine and norepinephrine releaser. | researchgate.netnih.gov |
| Pseudophenmetrazine | Rat | Not specified | Weak activity compared to phenmetrazine. | researchgate.net |
Quantitative receptor autoradiography and immunohistochemistry are techniques used to visualize and quantify the distribution and density of specific receptors, transporters, and other proteins in brain tissue. While direct studies using these methods on phendimetrazine pamoate are not prevalent, research on its active metabolite, phenmetrazine, provides significant insights.
Chronic administration of phenmetrazine in Sprague-Dawley rats has been shown to induce neuroadaptive changes in the brain. nih.govnih.gov Using [³⁵S]GTPγS binding assays, a form of receptor autoradiography that measures G-protein activation, studies have demonstrated that chronic phenmetrazine treatment leads to a dose-dependent desensitization of D2 dopamine and α2-adrenergic receptors. nih.govnih.gov Specifically, after 14 days of continuous phenmetrazine exposure, there was a significant reduction in D2 receptor-stimulated G-protein activation in the nucleus accumbens and caudate. nih.gov Similarly, α2-adrenergic receptor activity was attenuated in the dentate gyrus, hippocampus, and amygdala. nih.gov 5-HT1A receptor function, however, remained unaffected. nih.govnih.gov
Immunohistochemistry has been employed to investigate the downstream signaling effects of these receptor changes. nih.gov These studies revealed that chronic phenmetrazine treatment alters the phosphorylation state of key signaling proteins like ERK1/2 and DARPP-32, which are crucial for neuronal plasticity and response to psychostimulants. nih.govnih.gov The pattern of these changes was complex and dependent on both the dose and duration of treatment. nih.gov Autoradiography studies using radiolabeled ligands for the dopamine transporter (DAT), such as [³H]WIN35428, have also been used to assess changes in DAT density following psychostimulant exposure in animal models of addiction, providing a methodological framework for potential phendimetrazine research. researchgate.net
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of neurochemical processes, including receptor occupancy, neurotransmitter release, and metabolic activity. d-nb.infonih.gov While PET studies specifically investigating phendimetrazine in animal models are limited, the methodology has been extensively applied to similar psychostimulants, establishing a clear path for future research. nih.govd-nb.info
One key application of PET in animal models is the measurement of receptor occupancy to determine the relationship between drug dose and target engagement. d-nb.infonih.gov For a compound like phendimetrazine, PET could be used with a radioligand such as [¹¹C]raclopride, which binds to D2 dopamine receptors, to measure the extent to which phendimetrazine or its metabolite phenmetrazine occupy these receptors at different doses. researchgate.net This technique allows researchers to correlate receptor binding with behavioral and therapeutic effects. labcorp.com
PET can also be used to measure changes in brain metabolism. For instance, studies on phenmetrazine have utilized 2-deoxy-[¹⁴C]-glucose autoradiography, a technique analogous to PET imaging with [¹⁸F]-FDG, to map functional brain activity. nih.gov Acute high-dose phenmetrazine administration was found to increase local cerebral glucose utilization in the basal ganglia and motor-related areas of the rat brain, an effect to which tolerance developed with chronic treatment. nih.govnih.gov This demonstrates how neuroimaging can reveal the dynamic functional consequences of drug action and the development of tolerance. Furthermore, advanced PET techniques in conscious, freely moving rats now allow for the simultaneous measurement of neurotransmitter displacement and behavioral responses, offering a powerful tool to link neurochemical events with their behavioral outcomes without the confounding effects of anesthesia. researchgate.net
Investigating the effects of phendimetrazine at the molecular level involves analyzing changes in gene expression and protein levels in key brain regions. These approaches provide a deeper understanding of the long-term adaptations that occur in response to drug administration.
A study using microarray analysis in C57BL/6 mice examined the modulation of gene expression in the hypothalamus and striatum following repeated administration of phendimetrazine. koreascience.kr The analysis was conducted on day 2, during the period of the drug's anorectic (appetite-suppressing) effect, and on day 7, when tolerance to this effect was observed. koreascience.kr The study identified distinct gene expression profiles associated with both the efficacy of the drug and the development of tolerance. koreascience.kr Notably, the Ankrd26 gene was implicated as having a potentially important role in the anorectic effect, while the upregulation of genes related to the olfaction system was suggested to be involved in the development of tolerance. koreascience.kr
Proteomic studies, which analyze large-scale changes in protein expression and phosphorylation, have been used to explore the neurochemical adaptations to phenmetrazine. nih.gov Research in rats has shown that chronic phenmetrazine treatment alters the phosphorylation of critical signaling proteins downstream of dopamine receptors, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa) and GSK3β (glycogen synthase kinase 3 beta). nih.govnih.gov These protein modifications are central to regulating neuronal excitability and synaptic plasticity and are believed to underlie the long-term behavioral effects of psychostimulants. nih.gov These findings highlight how distinct drug dosage schedules can lead to different modes of neuronal adaptation at the cellular signaling level. nih.govnih.gov
Table 2: Summary of Gene Expression and Proteomic Findings
| Methodology | Animal Model | Target Tissue | Key Findings | Citation |
| Microarray Analysis | C57BL/6 Mice | Hypothalamus, Striatum | Identified distinct gene expression profiles for anorectic efficacy (Ankrd26 gene) and tolerance (olfaction system genes). | koreascience.kr |
| Immunohistochemistry & [³⁵S]GTPγS binding | Sprague-Dawley Rats | Brain (various regions) | Chronic phenmetrazine altered phosphorylation of signaling proteins (ERK1/2, DARPP-32, GSK3β), indicating neuronal adaptation. | nih.govnih.gov |
Structure Activity Relationship Sar and Structural Analogue Research
Systematic Chemical Modifications of the Phendimetrazine (B1196318) Structure
Phendimetrazine is chemically known as (2S,3S)-3,4-dimethyl-2-phenylmorpholine. Its core structure is a phenylmorpholine ring, which is a derivative of phenethylamine. The key structural features that influence its activity include the phenyl ring, the morpholine (B109124) ring, and the methyl groups.
The most significant metabolic modification of phendimetrazine is N-demethylation, which converts it into its primary active metabolite, phenmetrazine. nih.govwikipedia.org This conversion is crucial as phenmetrazine is a more potent monoamine releasing agent. nih.gov While the addition of an N-methyl group to amphetamine significantly boosts its potency, the N-methylation of phenmetrazine to create phendimetrazine renders the parent compound itself virtually inactive as a direct monoamine releaser. wikipedia.org Phendimetrazine, therefore, primarily functions as a prodrug. nih.govwikipedia.org
Another important structural aspect is the stereochemistry at positions 2 and 3 of the morpholine ring. Phendimetrazine is the (+)-(2S,3S)-isomer. Its N-demethylated metabolite, phenmetrazine, is the trans-isomer of 3-methyl-2-phenylmorpholine. The cis-configured stereoisomer, known as pseudophenmetrazine, is also a metabolite and displays different pharmacological activity. nih.govwikipedia.org
Research into analogues has often focused on modifications of the related compound, phenmetrazine. For instance, fluorination of the phenyl ring of phenmetrazine has been explored. Studies on 2-fluorophenmetrazine (2-FPM), 3-fluorophenmetrazine (B1651833) (3-FPM), and 4-fluorophenmetrazine (B12746894) (4-FPM) have shown that these modifications can alter the potency and selectivity for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. researchgate.netresearchgate.net For example, 3-FPM and 4-FPM have been shown to be substrate-type monoamine releasers with a higher selectivity for catecholamine transporters. These findings in related structures highlight the importance of the phenyl ring's substitution pattern in determining the pharmacological profile.
Comparative Pharmacological Activity with Related Phenylalkylamines (e.g., Amphetamines, Phenmetrazine)
Phendimetrazine's pharmacological activity is best understood in comparison to its active metabolite, phenmetrazine, and other phenylalkylamines like amphetamine. Phendimetrazine itself has very weak activity at monoamine transporters. nih.gov In contrast, its metabolite, phenmetrazine, is a potent norepinephrine-dopamine releasing agent (NDRA). nih.govwikipedia.org
Studies have shown that phenmetrazine is several times less potent than dextroamphetamine as an NDRA in vitro. wikipedia.org Phendimetrazine's activity is primarily indirect, serving as a precursor to the more active phenmetrazine. This metabolic conversion leads to a more sustained and steady exposure to the active compound compared to direct administration of phenmetrazine. wikipedia.org
The table below summarizes the in vitro activities of phendimetrazine, its metabolites, and related compounds at monoamine transporters from studies on rat brain synaptosomes.
| Compound | Action | DAT (EC50/IC50 nM) | NET (EC50/IC50 nM) | SERT (EC50/IC50 nM) |
|---|---|---|---|---|
| Phendimetrazine | Uptake Inhibition | - | - | - |
| Phenmetrazine (trans-isomer) | Release | 131 | 50 | >10000 |
| Pseudophenmetrazine (cis-isomer) | Release/Uptake Inhibition | IC50 = 2630 | EC50 = 514 | >10000 |
| d-Amphetamine | Release | 24.8 | 7.2 | 1765 |
EC50 values represent the concentration for 50% maximal release. IC50 values represent the concentration for 50% inhibition of uptake. Data is compiled from multiple sources. nih.govwikipedia.orgnih.gov
Stereochemical Influence on Receptor Binding and Functional Activity
Stereochemistry plays a critical role in the biological activity of phendimetrazine and its metabolites. Phendimetrazine is the (+)-(2S,3S)-enantiomer. The pharmacological activity resides primarily in the (+)-isomers of its metabolites.
Studies in rhesus monkeys have shown that both isomers of phenmetrazine can produce cocaine-like discriminative stimulus effects, but the (+)-isomer is significantly more potent. nih.gov Similarly, the (+)-isomer of phendimetrazine is more potent than the (-)-isomer in producing these effects. nih.gov
The different spatial arrangement of the methyl and phenyl groups in the cis and trans isomers of the metabolites also leads to different pharmacological profiles. The trans-isomer, phenmetrazine, is a potent releaser of norepinephrine and dopamine. nih.gov The cis-isomer, pseudophenmetrazine, is a much less potent norepinephrine releaser and acts more as a weak dopamine reuptake inhibitor. nih.govwikipedia.org This difference underscores the importance of the three-dimensional structure of the molecule for its interaction with monoamine transporters.
Electrophysiological studies on human dopamine transporters (hDAT) have further elucidated the stereoselective actions. These studies have shown that phendimetrazine enantiomers act as DAT inhibitors, while phenmetrazine enantiomers act as DAT substrates (releasers). researchgate.net The (2S,3S)-(+)-enantiomers of both phendimetrazine and phenmetrazine were found to be more potent than their respective (2R,3R)-(-)-enantiomers at hDAT. researchgate.net
Role of the Pamoate Counterion in Modulating Drug Delivery and Bioactivity
Phendimetrazine is formulated as a pamoate salt. The choice of a counterion can significantly influence a drug's physicochemical properties, such as solubility, which in turn affects its dissolution rate and bioavailability. Pamoic acid is a large, poorly water-soluble dicarboxylic acid. google.com When combined with a basic drug like phendimetrazine, it forms a salt with low aqueous solubility. google.com
This low solubility is a key factor in modulating the drug delivery of phendimetrazine. The phendimetrazine pamoate salt dissolves slowly in the gastrointestinal tract, leading to a more gradual and sustained release of the active drug compared to more soluble salts like the hydrochloride or tartrate forms. drugs.comfda.gov This sustained-release profile is a desirable characteristic for an appetite suppressant, as it can provide a longer duration of action from a single dose. drugs.com
The use of pamoate salts to achieve extended-release formulations is a known strategy in pharmaceutical development. google.com For instance, the dissolution of imipramine (B1671792) pamoate is significantly slower than imipramine hydrochloride under simulated gastric conditions. This principle of forming a poorly soluble salt to control the rate of drug release is directly applicable to this compound. While specific comparative bioavailability studies between this compound and other salts are not extensively detailed in the provided results, the established properties of pamoate salts strongly suggest a modified pharmacokinetic profile with a slower absorption and potentially longer duration of effect for the pamoate formulation. drugs.comnih.gov
Advanced Analytical and Bioanalytical Methodologies in Phendimetrazine Pamoate Research
Chromatographic Separation Techniques for Preclinical Sample Analysis
Chromatographic techniques are fundamental to bioanalysis, providing the necessary separation of the analyte of interest from endogenous matrix components and other related substances. nih.gov The choice of technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the required sensitivity and throughput.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely used for the separation, identification, and quantification of drug compounds. mdpi.com In the context of phendimetrazine (B1196318) research, HPLC methods are employed to separate the parent drug from its primary active metabolite, phenmetrazine, and other potential degradation products in biological samples like blood, plasma, and urine. jst.go.jpnii.ac.jp
Reverse-phase HPLC is the most common modality, typically utilizing C8 or C18 columns. researchgate.net The separation is achieved by a mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), which is adjusted to optimize the retention and resolution of the compounds. researchgate.net For instance, a method developed for a related compound involved a C8 column with a mobile phase of water and methanol in a 70:30 (v/v) ratio. researchgate.net HPLC systems are coupled with various detectors, with UV detection being common, though coupling with mass spectrometry (LC-MS) offers significantly higher specificity and sensitivity, which is often required for complex preclinical samples. nih.govnii.ac.jp
Table 1: Representative HPLC Method Parameters for Related Compounds This table illustrates typical conditions used for analyzing compounds structurally similar to phendimetrazine.
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Mode | Reverse-Phase | researchgate.net |
| Column | C8 or C18 | researchgate.net |
| Mobile Phase | Water:Methanol or Acetonitrile:Buffer mixtures | researchgate.netnih.gov |
| Detector | UV or Mass Spectrometry (MS) | nii.ac.jpresearchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. oup.com This technology utilizes columns packed with smaller particles (typically 1.7 µm), which provides higher separation efficiency. mdpi.com The enhanced peak capacity and speed make UPLC particularly suitable for high-throughput preclinical sample analysis. oup.com
In the analysis of amphetamine-related drugs, UPLC coupled with mass spectrometry has proven effective for separating isomeric compounds in blood samples. mdpi.com A validated method for such compounds used an ACQUITY UPLC™ HSS T3 column (1.8 µm) with a gradient mobile phase of water and acetonitrile containing 0.1% formic acid. mdpi.com A UPLC-MS/MS method for analyzing phentolamine (B1677648) in human plasma used an Acquity UPLC BEH C18 column and achieved a rapid run time of just 1.0 minute per sample, demonstrating the high-speed capabilities of the technique. nih.gov These examples highlight the power of UPLC to significantly reduce analytical run times while improving data quality in bioanalytical studies. oup.comnih.gov
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a robust and widely used technique for the analysis of phendimetrazine and its N-demethylated metabolite, phenmetrazine, in biological fluids. researchgate.netnih.govsciex.com Due to the volatility required for GC analysis, a derivatization step is often necessary to improve the chromatographic properties of these compounds. nih.gov
One validated Gas-Liquid Chromatography (GLC) method for determining phendimetrazine in plasma, serum, or urine involves an acetylation step following extraction. nih.gov This derivatization improves the chromatographic separation and allows for sensitive quantification using a nitrogen-phosphorous detector. nih.gov The method demonstrated high sensitivity, with the ability to measure concentrations as low as 2 ng/mL from a 2 mL sample. nih.gov Another approach utilized an SP-2250 column for the simultaneous determination of phendimetrazine and phenmetrazine. researchgate.net
Table 2: Research Findings for GC Analysis of Phendimetrazine in Biological Fluids
| Parameter | Finding/Condition | Reference |
|---|---|---|
| Technique | Gas-Liquid Chromatography (GLC) | nih.gov |
| Biological Matrices | Plasma, Serum, Urine | nih.gov |
| Derivatization | Acetylation to improve chromatographic separation | nih.gov |
| Detector | Nitrogen-Phosphorous Detector (NPD) | nih.gov |
| Linearity Range | 2 to 500 ng/mL | nih.gov |
| Limit of Quantification | 2 ng/mL | nih.gov |
| Coefficient of Variation | 7% | nih.gov |
Mass Spectrometry for Compound and Metabolite Identification and Quantification
Mass spectrometry (MS) is an indispensable tool in modern bioanalysis, prized for its exceptional sensitivity and selectivity. mdpi.com When coupled with chromatographic separation (LC-MS or GC-MS), it allows for the definitive identification and precise quantification of drugs and their metabolites, even at trace levels in complex biological matrices. nih.gov
Tandem Mass Spectrometry (MS/MS) provides a higher degree of selectivity and sensitivity compared to single-stage MS. mostwiedzy.pl The technique involves the selection of a specific precursor ion (typically the molecular ion of the analyte), its fragmentation, and the subsequent detection of one or more specific product ions. mostwiedzy.pl This process, often performed in Multiple Reaction Monitoring (MRM) mode, is the gold standard for quantitative bioanalysis. nih.govresearchgate.net
For phendimetrazine, LC-MS/MS methods have been developed for its quantification in various samples. mdpi.comlcms.cz In MRM mode, specific precursor-to-product ion transitions are monitored. For phendimetrazine, the protonated molecule [M+H]⁺ serves as the precursor ion at a mass-to-charge ratio (m/z) of 192.1. lcms.cz This precursor ion is then fragmented to produce characteristic product ions, such as those at m/z 115.0 and m/z 91.0, which are monitored for quantification. lcms.cz
Table 3: Multiple Reaction Monitoring (MRM) Transitions for Phendimetrazine
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Reference |
|---|---|---|---|---|
| Phendimetrazine | Positive | 192.1 | 115.0, 91.0 | lcms.cz |
Collision-Induced Dissociation (CID) is the process used in tandem mass spectrometry to fragment precursor ions. wvu.eduresearchgate.net An isolated precursor ion is accelerated and collided with molecules of an inert gas (like argon or nitrogen), causing it to break apart. mdpi.com The resulting pattern of product ions, known as a product ion spectrum, serves as a structural fingerprint of the molecule, enabling the elucidation of its chemical structure and the identification of unknown metabolites. researchgate.netlcms.cz
The fragmentation pattern reveals information about the molecule's substructures. For phenmetrazine, the active metabolite of phendimetrazine, mass spectrometric analysis shows a molecular ion [M]⁺ at m/z 177. nih.gov The most abundant fragment ion (base peak) is observed at m/z 71.0. nih.gov This prominent fragment likely corresponds to the cleavage of the morpholine (B109124) ring, providing key structural information. The analysis of these fragmentation pathways is critical for definitively identifying metabolites during preclinical drug metabolism studies. lcms.cz
Table 4: Key Mass Fragments of Phenmetrazine (Active Metabolite) from Mass Spectrometry Data obtained from Electron Ionization (EI) mass spectrometry, which involves fragmentation similar to CID.
| Fragment Description | Mass-to-Charge Ratio (m/z) | Relative Abundance | Reference |
|---|---|---|---|
| Base Peak | 71.0 | 99.99% | nih.gov |
| Molecular Ion [M]⁺ | 177.0 | 16.40% | nih.gov |
| Fragment | 43.0 | 29.90% | nih.gov |
| Fragment | 70.0 | 6.40% | nih.gov |
| Fragment | 72.0 | 5.10% | nih.gov |
Electron-Activated Dissociation (EAD) for Enhanced Metabolite Characterization
The identification and structural elucidation of drug metabolites are critical steps in drug development. nih.gov While collision-induced dissociation (CID) has been a standard technique in mass spectrometry, it sometimes falls short in providing comprehensive fragmentation, especially for certain classes of molecules. sciex.com Electron-activated dissociation (EAD) has emerged as a powerful alternative, offering unique fragmentation patterns that can lead to more precise localization of metabolic modifications. nih.gov
EAD is particularly advantageous for the characterization of conjugation metabolites, such as glucuronides, which can be challenging to analyze with CID alone due to the lability of the glucuronic acid bond. nih.govtechnologynetworks.com Research has demonstrated that EAD can break stable bonds within the parent drug structure while preserving the weaker conjugation bonds, providing more detailed structural information. nih.gov This technique generates a greater variety of signature fragments compared to CID, which significantly enhances the confidence in structural assignments of metabolites. nih.govsciex.com The use of EAD, often in conjunction with CID, allows for a more complete picture of a metabolite's structure, narrowing down potential sites of modification with greater accuracy. nih.gov
Recent studies have highlighted the utility of EAD in distinguishing between isomers, such as methamphetamine and phentermine, which can be difficult to separate chromatographically or by CID fragmentation alone. msacl.org This capability is particularly relevant for phendimetrazine, as it is a prodrug to phenmetrazine, and understanding the metabolism of its various isomers is crucial. nih.govwikipedia.orgresearchgate.net
Key Benefits of EAD in Metabolite Characterization:
| Feature | Advantage |
| Unique Fragmentation | Provides complementary data to CID for more confident structural elucidation. nih.gov |
| Preservation of Labile Bonds | Enables detailed characterization of conjugation metabolites. technologynetworks.com |
| Enhanced Structural Information | Generates a richer assortment of diagnostic fragment ions. sciex.com |
| Isomer Differentiation | Can distinguish between structurally similar compounds. msacl.org |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is an indispensable tool in modern analytical toxicology and drug metabolism studies. sciex.com Its ability to provide accurate mass measurements with high resolution allows for the unequivocal identification of analytes in complex biological matrices. nih.govresearchgate.net
In the context of phendimetrazine research, LC-HRMS methods have been developed for the simultaneous identification and quantification of various stimulants and anorectic drugs, including phendimetrazine, in different sample types. nih.govresearchgate.netresearchgate.net These methods often utilize instruments like the Orbitrap mass spectrometer, which can achieve high resolving power, enabling the differentiation of compounds with very similar masses. nih.govresearchgate.net The high mass accuracy of HRMS, often with mass errors below 5 ppm, provides a high degree of confidence in the identification of the target compounds. researchgate.net
HRMS is not only used for targeted screening but also for non-targeted analysis, allowing for the retrospective investigation of acquired data for previously unidentified compounds. researchgate.net This is particularly useful in metabolite identification studies where all potential metabolites may not be known beforehand. The combination of rapid sample preparation techniques with highly selective HRMS methods enables robust and reproducible detection of a wide range of compounds at low concentrations. sciex.com
Performance Characteristics of a Typical LC-HRMS Method for Phendimetrazine and Related Compounds:
| Parameter | Typical Value |
| Limit of Detection (LOD) | 1–25 ng/g nih.govresearchgate.net |
| Limit of Quantification (LOQ) | 50 ng/g nih.govresearchgate.net |
| Linearity (Correlation Coefficient) | >0.99 nih.govresearchgate.net |
| Accuracy (%E) and Repeatability (%CV) | <15% nih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules. nd.edu It provides detailed information about the chemical environment of atomic nuclei, allowing for the precise determination of molecular structure, including stereochemistry. ebsco.comacs.org
In pharmaceutical research, NMR is essential for confirming the structure of drug substances, impurities, and metabolites. mtoz-biolabs.comnuvisan.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to piece together the molecular puzzle. mdpi.comresearchgate.net 1D NMR, such as ¹H and ¹³C NMR, provides fundamental information about the number and types of protons and carbons in a molecule. mdpi.commdpi.com 2D NMR experiments, such as COSY, HSQC, and HMBC, reveal the connectivity between different atoms, allowing for the complete assembly of the molecular structure. nd.edu
For a molecule like phendimetrazine, which has stereocenters, NMR is crucial for confirming the relative and absolute stereochemistry, which can have significant implications for its pharmacological activity. core.ac.uk Furthermore, quantitative NMR (qNMR) has emerged as a powerful method for determining the absolute concentration and purity of compounds without the need for identical reference standards, which is particularly valuable for newly identified metabolites. mdpi.com
Development and Validation of Quantitative Bioanalytical Methods for Preclinical Samples
The development and validation of robust quantitative bioanalytical methods are fundamental to preclinical research, providing the data necessary to understand the pharmacokinetic and toxicokinetic profiles of a drug candidate. au.dkitrlab.comfiralismolecularprecision.com These methods must be sensitive, selective, accurate, and reproducible to ensure the reliability of the data generated in preclinical studies. au.dknih.gov
For phendimetrazine, this involves developing assays to quantify the parent drug and its primary active metabolite, phenmetrazine, in various biological matrices such as plasma and urine. nih.govresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose due to its high sensitivity, specificity, and throughput. nih.gov
The validation of these bioanalytical methods is a rigorous process that adheres to guidelines set by regulatory agencies. au.dkjapsonline.comwho.int Key validation parameters include selectivity, accuracy, precision, linearity, limit of quantification (LOQ), and stability. au.dkresearchgate.net
Key Validation Parameters for Bioanalytical Methods:
| Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the LOQ). au.dk |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at the LOQ). au.dk |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte. japsonline.com |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably quantified. | Analyte response should be at least 5 times the blank response. au.dk |
| Stability | The chemical stability of the analyte in the biological matrix under various conditions. | Concentrations should be within ±15% of the initial concentration. researchgate.net |
The development of these validated methods is crucial for supporting preclinical studies that investigate the pharmacokinetic profile of phendimetrazine and its metabolites, providing essential data for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.netfiralismolecularprecision.com
Computational Chemistry and in Silico Approaches in Phendimetrazine Pamoate Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of phendimetrazine (B1196318), which functions as a prodrug to the active metabolite phenmetrazine, docking simulations can elucidate how these molecules interact with their biological targets. researchgate.netwikipedia.org Phenmetrazine is known to be a potent substrate-type releaser at dopamine (B1211576) transporters (DAT) and norepinephrine (B1679862) transporters (NET), with lesser effects on serotonin (B10506) transporters (SERT). ljmu.ac.uk
Docking studies can model the binding of phendimetrazine and phenmetrazine to the active sites of these transporters. researchgate.net For instance, simulations could reveal the specific amino acid residues within the binding pockets of DAT and NET that form key interactions, such as hydrogen bonds or hydrophobic contacts, with the ligands. nih.gov This information is crucial for understanding the structural basis of their stimulant and anorectic effects. nih.gov Furthermore, by comparing the docking scores and binding poses of phendimetrazine and its metabolite, researchers can gain insights into their relative affinities and potential for transporter inhibition or substrate-like activity. researchgate.netnih.gov
Table 1: Key Receptors and Transporters in Phendimetrazine Research
| Target | Role | Potential Interaction with Phendimetrazine/Phenmetrazine |
|---|---|---|
| Dopamine Transporter (DAT) | Reuptake of dopamine from the synaptic cleft | Inhibition and substrate-type release |
| Norepinephrine Transporter (NET) | Reuptake of norepinephrine from the synaptic cleft | Inhibition and substrate-type release |
| Serotonin Transporter (SERT) | Reuptake of serotonin from the synaptic cleft | Weaker interaction compared to DAT and NET |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. jocpr.com For phendimetrazine and its analogs, QSAR can be employed to predict their effectiveness and potential for abuse. grantome.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules within a series will lead to changes in their biological activities. nih.gov
By developing QSAR models, researchers can identify the key molecular descriptors—such as size, shape, lipophilicity, and electronic properties—that govern the interaction of phendimetrazine-related compounds with their targets. jocpr.comnih.gov These models are built using a "training set" of molecules with known activities and can then be used to predict the activity of new, untested compounds. nih.gov For example, a QSAR study could explore how different substitutions on the morpholine (B109124) ring of phendimetrazine affect its affinity for DAT and NET, potentially leading to the design of more selective and safer medications. ljmu.ac.ukbiorxiv.org The predictive power of these models is highly dependent on the quality and diversity of the data used to build them. nih.govnih.gov
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Example | Relevance to Phendimetrazine Activity |
|---|---|---|
| 2D Descriptors | Molecular weight, LogP (lipophilicity), Number of hydrogen bond donors/acceptors | Influences absorption, distribution, and general binding affinity |
| 3D Descriptors | Molecular shape, van der Waals volume, Dipole moment | Determines steric fit and electrostatic interactions within the receptor binding site |
| Topological Descriptors | Connectivity indices, Wiener index | Describes the branching and arrangement of atoms in the molecule |
| Quantum Chemical Descriptors | HOMO/LUMO energies, Mulliken charges | Relates to chemical reactivity and the nature of intermolecular interactions |
Pharmacophore Modeling for De Novo Ligand Design
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. researchgate.net This approach can be either ligand-based, using a set of known active molecules, or structure-based, derived from the ligand-receptor complex. nih.gov For phendimetrazine, a pharmacophore model could be developed based on its active metabolite, phenmetrazine, and other potent monoamine transporter ligands. ljmu.ac.ukuniv-paris-diderot.fr
Such a model would define the key features, like aromatic rings, hydrogen bond acceptors/donors, and hydrophobic centers, and their spatial relationships required for binding to DAT and NET. frontiersin.org This pharmacophore can then be used as a 3D query to screen large chemical databases for novel compounds that match the model, a process known as virtual screening. nih.gov This can lead to the discovery of entirely new chemical scaffolds with the potential for similar or improved pharmacological profiles compared to phendimetrazine, potentially with fewer side effects. researchgate.net
In Silico Prediction of Metabolic Soft Spots and Enzyme Interactions
In silico tools are instrumental in predicting the metabolic fate of drug candidates, including the identification of "metabolic soft spots"—the sites on a molecule most susceptible to metabolism. nih.govresearchgate.net Phendimetrazine is known to be metabolized in the liver, with approximately 30% of an oral dose being converted to the active metabolite phenmetrazine through N-demethylation. wikipedia.orgnih.gov
Table 3: Predicted ADMET Properties of Phendimetrazine
| Property | Prediction | Confidence |
|---|---|---|
| Ames Test | Non-toxic | 0.8256 |
| Carcinogenicity | Non-carcinogen | 0.9313 |
| hERG Inhibition (predictor I) | Weak inhibitor | 0.7016 |
| hERG Inhibition (predictor II) | Non-inhibitor | 0.7799 |
| Biodegradation | Not readily biodegradable | 0.9087 |
Data sourced from DrugBank and predicted using admetSAR. drugbank.com
Molecular Dynamics Simulations to Understand Binding Kinetics and Conformational Changes
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. mdpi.com This technique is particularly useful for studying the binding kinetics (the rates of association and dissociation) of a ligand to its receptor, as well as any conformational changes that occur during this process. unige.ch
For phendimetrazine and its active metabolite, MD simulations can be used to model their interaction with DAT and NET in a simulated physiological environment. nih.govnih.gov These simulations can reveal how the transporter protein changes its shape to accommodate the ligand, a process known as "induced fit," and can help to understand the stability of the resulting complex. mdpi.comnih.gov By analyzing the trajectory of the simulation, it is possible to estimate the binding free energy, which is a measure of the affinity of the ligand for the receptor, and to identify key intermediate states in the binding and unbinding pathways. researchgate.net This level of detail is crucial for a comprehensive understanding of the drug's mechanism of action at the molecular level. mdpi.com
Future Directions and Emerging Research Avenues for Phendimetrazine Pamoate
Exploration of Novel Molecular Targets and Therapeutic Applications
While phendimetrazine (B1196318) is known to act as a sympathomimetic amine, similar to amphetamines, its primary mechanism is not solely appetite suppression. drugbank.comnih.govfda.gov Its effects also involve central nervous system stimulation and an increase in blood pressure. drugbank.comnih.govfda.gov The drug functions as a norepinephrine-dopamine releasing agent and can bind to and reverse the norepinephrine (B1679862) transporter. drugbank.com It also acts as an agonist for the alpha-1A adrenergic receptor. drugbank.com Future research is exploring novel molecular targets beyond these established pathways to uncover new therapeutic applications.
Recent studies have identified potential new roles for phendimetrazine. For instance, in a genome-wide RNAi screen, phendimetrazine was identified as a potential repurposable drug for protecting cystic fibrosis airway epithelial cells from oxidative stress. mdpi.com This suggests that the drug may have a role in modulating cellular stress responses. Further investigation into these and other potential molecular targets could expand the therapeutic uses of phendimetamines beyond obesity.
Development and Application of Advanced Preclinical Disease Models
The development of more sophisticated preclinical disease models is crucial for advancing our understanding of phendimetrazine and its derivatives. Traditional models have been instrumental in characterizing the anorectic and sympathomimetic effects of these compounds. nih.govmedsafe.govt.nz However, to explore the nuances of their therapeutic potential and to investigate new applications, more advanced models are necessary.
For example, preclinical models that can effectively simulate the complexities of human metabolic disorders, such as obesity with co-morbidities like type 2 diabetes and dyslipidemia, would be invaluable. nih.gov These models would allow for a more comprehensive evaluation of the metabolic effects of phendimetrazine beyond simple appetite suppression. drugbank.com
Furthermore, the development of preclinical models that can assess the potential for drug tolerance and dependence is important, given the amphetamine-like properties of phendimetrazine. scispace.comtaylorandfrancis.com Gene expression profiling in animal models, for instance, has been used to investigate the molecular basis of drug tolerance to anorectics. scispace.com In addition, in vivo models using rabbit eyes and in vitro models using isolated frog hearts and rabbit intestines are used to screen for sympathomimetic activity. slideshare.net
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in Pharmacological Studies
The integration of multi-omics data offers a powerful approach to gaining a holistic understanding of the pharmacological effects of phendimetrazine. mdpi.comfrontiersin.org This involves combining data from genomics, proteomics, and metabolomics to create a more complete picture of how the drug interacts with biological systems. chalmers.se
Genomics: Pharmacogenomics studies how genetic variations influence an individual's response to drugs. nih.gov Although not extensively studied for phendimetrazine, identifying genetic markers associated with treatment response could help personalize therapy and improve outcomes. nih.gov For example, microarray analysis in mice has been used to identify genes, such as Ankrd26, that may play a role in the anorectic effects of phendimetrazine. scispace.com
Proteomics: This field investigates the complete set of proteins in a biological sample. mdpi.com Proteomic approaches can be used to identify the direct and indirect protein targets of phendimetrazine and its metabolites, providing insights into its mechanism of action and potential off-target effects. nih.gov Techniques like mass spectrometry can be employed to detect protein-drug interactions in complex biological mixtures. nih.gov
Metabolomics: Metabolomics is the study of small molecules, or metabolites, within cells, tissues, or organisms. core.ac.uk Analyzing the metabolic fingerprint of phendimetrazine action can reveal changes in metabolic pathways and identify biomarkers of drug response. mdpi.com Studies have identified metabolites of phendimetrazine in urine, including phenmetrazine, norephedrine, and cathine, which helps in understanding its metabolic fate. nih.gov
By integrating these different "omics" datasets, researchers can build more comprehensive models of drug action, identify novel biomarkers, and uncover new therapeutic targets. mdpi.commdpi.com
Leveraging Artificial Intelligence and Machine Learning for Drug Discovery and Optimization within the Phendimetrazine Class
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.comwjgnet.comnih.gov These technologies can be applied to the phendimetrazine class of compounds to accelerate the identification of new drug candidates and optimize their properties. preprints.org
Drug Discovery: AI algorithms can analyze vast datasets of chemical compounds and biological data to predict the potential activity and toxicity of new molecules. fu-berlin.denih.gov This can significantly speed up the initial phases of drug discovery by prioritizing compounds for further testing. preprints.org For example, machine learning models can be trained to identify molecules with a high probability of interacting with specific molecular targets. nih.gov
Lead Optimization: Once a promising lead compound is identified, AI and ML can be used to optimize its structure to enhance efficacy and reduce potential side effects. preprints.orgrsc.org Quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity, can be developed using machine learning to guide the design of more potent and selective compounds. fu-berlin.de
Predictive Modeling: AI can also be used to develop models that predict how a drug will be absorbed, distributed, metabolized, excreted, and what its toxic effects might be (ADMET). preprints.org This can help to identify and eliminate compounds with undesirable properties early in the development process. fu-berlin.de
The integration of AI and ML into the study of phendimetrazine and related compounds holds the potential to unlock new therapeutic opportunities and streamline the development of safer and more effective medications. nih.gov
Q & A
Basic Research Questions
Q. What is the role of the pamoate moiety in phendimetrazine pamoate's formulation, and how does it influence solubility and release kinetics?
- Methodological Answer : The pamoate ion (a naphthoic acid derivative) is commonly used to form salts with basic drugs to enhance solubility and enable sustained-release formulations. To study its effects, researchers can:
- Conduct dissolution testing under physiological pH conditions to compare release profiles between this compound and other salt forms (e.g., hydrochloride).
- Use pharmacokinetic profiling in animal models to assess bioavailability and half-life differences.
- Analyze interactions with potential receptors (e.g., GPR35) via radioligand binding assays, though physiological relevance requires validation .
Q. Which analytical techniques are recommended for verifying the purity and stability of this compound in research-grade batches?
- Methodological Answer :
- High-performance liquid chromatography (HPLC) : Use reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to quantify impurities and degradation products .
- Mass spectrometry (MS) : Confirm molecular identity and detect trace contaminants via high-resolution MS.
- Karl Fischer titration : Measure water content to ensure batch consistency, especially for hygroscopic salts .
Q. How should researchers design in vitro assays to evaluate this compound's pharmacological activity?
- Methodological Answer :
- Use dose-response experiments (e.g., 0.1–10 μM range) to establish EC50/IC50 values for target pathways (e.g., dopamine/norepinephrine reuptake inhibition).
- Include positive controls (e.g., known reuptake inhibitors) and vehicle controls to isolate salt-specific effects.
- Replicate experiments across ≥3 independent trials to account for batch-to-batch variability .
Advanced Research Questions
Q. How can researchers investigate contradictions in reported data on this compound's metabolic stability across studies?
- Methodological Answer :
- Perform interspecies comparisons using liver microsomes (human vs. rodent) to identify species-specific metabolism.
- Apply isotope-labeled tracers to track metabolite formation via LC-MS/MS.
- Validate findings using knockout cell lines (e.g., CYP450-deficient models) to pinpoint enzymatic contributions .
Q. What experimental strategies are optimal for assessing this compound's impact on intracellular signaling pathways (e.g., Wnt/β-catenin)?
- Methodological Answer :
-
Western blotting : Quantify pathway markers (e.g., β-catenin, phospho-GSK3β) in treated vs. untreated cells.
-
Dual-luciferase assays : Use TCF/LEF reporter constructs to measure transcriptional activity (e.g., TOP/FOP flash assays) .
-
Subcellular fractionation : Isolate nuclear/cytoplasmic β-catenin to assess translocation inhibition (Figure 1C, ).
Key Parameters from Analogous Studies Technique ----------------- Western blot Luciferase assay
Q. How should statistical analyses be structured for comparative efficacy studies of this compound versus other anorectics?
- Methodological Answer :
- Use mixed-effects ANOVA to account for inter-subject variability in animal/human trials.
- Apply Bonferroni correction for multiple comparisons (e.g., dose groups, time points).
- Include power analysis during study design to ensure adequate sample size (n ≥ 6/group for in vivo studies) .
Q. What protocols mitigate batch-to-batch variability in this compound synthesis for sensitive bioassays?
- Methodological Answer :
- Standardize synthesis conditions (e.g., solvent purity, reaction time/temperature) and document deviations.
- Request peptide content analysis and salt content quantification for each batch via HPLC .
- Pre-test batches in pilot assays (e.g., receptor binding) before large-scale experiments.
Methodological Resources
- Experimental Design Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to define study parameters and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria for hypothesis validation .
- Data Reprodubility : Archive raw data (e.g., HPLC chromatograms, Western blot images) in supplementary materials with detailed metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
